2,3-Dimethyl-1-(2-phenylethyl)piperidin-4-yl acetate
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Overview
Description
2,3-Dimethyl-1-(2-phenylethyl)piperidin-4-yl acetate is a chemical compound that belongs to the piperidine class of compounds. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a piperidine ring substituted with dimethyl and phenylethyl groups, as well as an acetate ester functional group. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1-(2-phenylethyl)piperidin-4-yl acetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Esterification: The final step involves the esterification of the piperidine derivative with acetic anhydride or acetyl chloride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1-(2-phenylethyl)piperidin-4-yl acetate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles, and bases.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2,3-Dimethyl-1-(2-phenylethyl)piperidin-4-yl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1-(2-phenylethyl)piperidin-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpiperidine: Lacks the phenylethyl and acetate groups, resulting in different chemical and biological properties.
1-(2-Phenylethyl)piperidine: Lacks the dimethyl and acetate groups, leading to variations in its activity and applications.
4-Acetoxypiperidine: Contains the acetate group but lacks the dimethyl and phenylethyl groups.
Uniqueness
2,3-Dimethyl-1-(2-phenylethyl)piperidin-4-yl acetate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C17H25NO2 |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
[2,3-dimethyl-1-(2-phenylethyl)piperidin-4-yl] acetate |
InChI |
InChI=1S/C17H25NO2/c1-13-14(2)18(12-10-17(13)20-15(3)19)11-9-16-7-5-4-6-8-16/h4-8,13-14,17H,9-12H2,1-3H3 |
InChI Key |
YNNDIBSJMPQCKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(CCC1OC(=O)C)CCC2=CC=CC=C2)C |
Origin of Product |
United States |
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